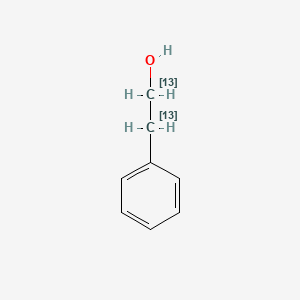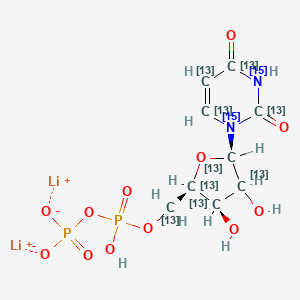
Uridine 5'-diphosphate-13C9,15N2 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-diphosphate-13C9,15N2 (dilithium) is a stable isotope-labeled compound of uridine 5’-diphosphate. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Uridine 5’-diphosphate is a pyrimidine ribonucleoside diphosphate and acts as a P2Y6 receptor agonist with an EC50 of 0.013 μM for the human P2Y6 receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-diphosphate-13C9,15N2 (dilithium) involves the incorporation of stable isotopes of carbon-13 and nitrogen-15 into the uridine 5’-diphosphate molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotope-labeled precursors and standard nucleotide synthesis techniques .
Industrial Production Methods
Industrial production of uridine 5’-diphosphate-13C9,15N2 (dilithium) typically involves large-scale synthesis using automated synthesizers and purification processes. The compound is produced under controlled conditions to ensure high purity and consistency. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
化学反応の分析
Types of Reactions
Uridine 5’-diphosphate-13C9,15N2 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form uridine 5’-diphosphate derivatives.
Reduction: Reduction reactions can modify the uridine moiety or the diphosphate group.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups or the uridine base
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve aqueous or organic solvents, controlled temperatures, and specific pH ranges .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine 5’-diphosphate oxides, while substitution reactions can produce various uridine 5’-diphosphate analogs .
科学的研究の応用
Uridine 5’-diphosphate-13C9,15N2 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development processes.
Biology: Investigated for its role in cellular signaling pathways, particularly as a P2Y6 receptor agonist.
Medicine: Explored for its potential therapeutic applications in modulating immune responses and inflammation.
Industry: Utilized in the development of isotope-labeled standards for analytical chemistry and pharmacokinetic studies
作用機序
Uridine 5’-diphosphate-13C9,15N2 (dilithium) exerts its effects primarily through activation of the P2Y6 receptor, a G protein-coupled receptor involved in various physiological processes. Upon binding to the P2Y6 receptor, the compound triggers intracellular signaling cascades that can influence immune responses, inflammation, and other cellular functions. The specific molecular targets and pathways involved include the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently lead to the release of intracellular calcium and activation of protein kinase C (PKC) .
類似化合物との比較
Uridine 5’-diphosphate-13C9,15N2 (dilithium) can be compared with other similar compounds, such as:
Uridine 5’-diphosphate: The non-labeled version of the compound, which lacks the stable isotope labels.
Uridine 5’-diphosphate-d12 (dilithium): Labeled with deuterium instead of carbon-13 and nitrogen-15.
Uridine 5’-diphosphate-13C9 (dilithium): Labeled only with carbon-13.
Uridine 5’-diphosphate-15N2 (dilithium): Labeled only with nitrogen-15
The uniqueness of uridine 5’-diphosphate-13C9,15N2 (dilithium) lies in its dual labeling with both carbon-13 and nitrogen-15, which provides enhanced sensitivity and specificity in various analytical and research applications .
特性
分子式 |
C9H12Li2N2O12P2 |
|---|---|
分子量 |
427.0 g/mol |
IUPAC名 |
dilithium;[[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;; |
InChIキー |
JUXAWRZUJHDAOE-JNJBMHDRSA-L |
異性体SMILES |
[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
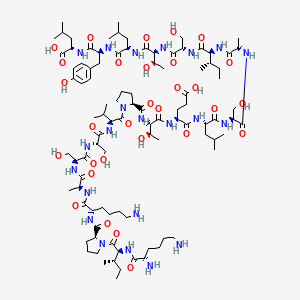

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
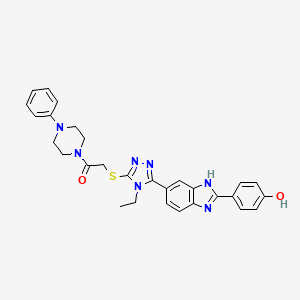
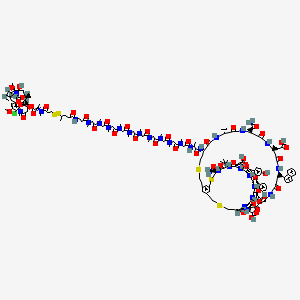
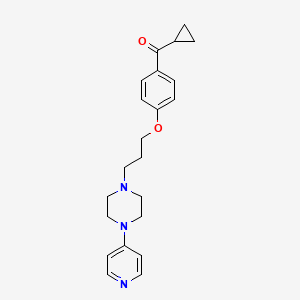
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
![tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate](/img/structure/B12383939.png)
